REACTION_SMILES
|
[CH3:14][C:15](=[O:16])[O-:17].[CH3:18][NH:19][CH3:20].[CH3:21][NH2:22].[CH3:27][CH2:28][OH:29].[NH2:23][CH:24]([OH:25])[CH3:26].[NH4+:13].[OH:1][CH:2]=[C:3]1[C:4](=[O:12])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1>>[CH:2](=[C:3]1[C:4](=[O:12])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1)[NH2:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC(N)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C(=CO)Cc2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
NC=C1Cc2ccccc2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][C:15](=[O:16])[O-:17].[CH3:18][NH:19][CH3:20].[CH3:21][NH2:22].[CH3:27][CH2:28][OH:29].[NH2:23][CH:24]([OH:25])[CH3:26].[NH4+:13].[OH:1][CH:2]=[C:3]1[C:4](=[O:12])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1>>[CH:2](=[C:3]1[C:4](=[O:12])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11]1)[NH2:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC(N)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C(=CO)Cc2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
NC=C1Cc2ccccc2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |